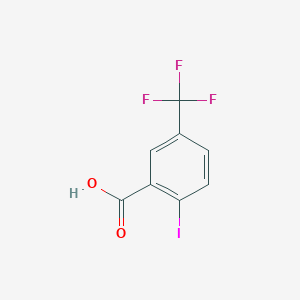
2-Iodo-5-(trifluoromethyl)benzoic acid
Cat. No. B079490
Key on ui cas rn:
702641-04-1
M. Wt: 316.02 g/mol
InChI Key: NRBYTEOMUOSDNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07202364B2
Procedure details


5-Trifluoromethylanthranilic acid (43 g, 0.21 mol) is suspended in a mixture of concentrated HCl (40 mL) and water (240 mL), cooled to 0° C. and stirred. Sodium nitrite (18 g, 0.26 mol) is dissolved in water (50 mL) and slowly added taking care to maintain the temperature of the reaction mixture below 5° C. Stirring is continued at 0° C. for 30 minutes. Potassium iodide (65 g, 0.39 mol) is dissolved in a mixture of concentrated H2SO4 (15 mL) and water (100 mL) and the solution is added dropwise to the reaction mixture while keeping the temperature below 10° C. The mixture is then heated to 100° C. and stirred for 2 hours. After cooling to room temperature, the mixture is partitioned between EtOAc (750 mL) and saturated sodium bisulfite solution (500 mL). The organic layer is washed again with saturated sodium bisulfite solution (500 mL) and then brine (500 mL), dried (MgSO4) and concentrated by rotary evaporator to give 5-trifluoromethyl-2-iodobenzoic acid (m.p. 171–172° C.).



Name
Sodium nitrite
Quantity
18 g
Type
reactant
Reaction Step Two





Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]([F:14])([F:13])[C:3]1[CH:11]=[C:7]([C:8]([OH:10])=[O:9])[C:6](N)=[CH:5][CH:4]=1.Cl.N([O-])=O.[Na+].[I-:20].[K+]>O.OS(O)(=O)=O>[F:1][C:2]([F:14])([F:13])[C:3]1[CH:4]=[CH:5][C:6]([I:20])=[C:7]([CH:11]=1)[C:8]([OH:10])=[O:9] |f:2.3,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
43 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(C1=CC=C(C(C(=O)O)=C1)N)(F)F
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
240 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
Sodium nitrite
|
|
Quantity
|
18 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
65 g
|
|
Type
|
reactant
|
|
Smiles
|
[I-].[K+]
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
OS(=O)(=O)O
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
slowly added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to maintain the temperature of the reaction mixture below 5° C
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
Stirring
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the solution is added dropwise to the reaction mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the temperature below 10° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is then heated to 100° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 2 hours
|
|
Duration
|
2 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the mixture is partitioned between EtOAc (750 mL) and saturated sodium bisulfite solution (500 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer is washed again with saturated sodium bisulfite solution (500 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
brine (500 mL), dried (MgSO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated by rotary evaporator
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(C=1C=CC(=C(C(=O)O)C1)I)(F)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
